molecular formula C4H5N2NaO2S B15222427 Sodium 1-methyl-1H-imidazole-2-sulfinate

Sodium 1-methyl-1H-imidazole-2-sulfinate

Cat. No.: B15222427
M. Wt: 168.15 g/mol
InChI Key: RKYHASJZBVINHQ-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-imidazole-2-sulfinate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various applications. This particular compound is characterized by the presence of a sulfinate group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-2-sulfinate typically involves the reaction of 1-methylimidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the sulfinate group at the desired position on the imidazole ring. The general reaction can be represented as follows:

[ \text{1-methylimidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-imidazole-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: Under specific conditions, the sulfinate group can be reduced to a thiol group.

    Substitution: The imidazole ring can undergo substitution reactions, where the sulfinate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sodium 1-methyl-1H-imidazole-2-sulfonate.

    Reduction: 1-methyl-1H-imidazole-2-thiol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Sodium 1-methyl-1H-imidazole-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and thiol derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1-methyl-1H-imidazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Sodium 1-methyl-1H-imidazole-2-sulfonate: An oxidized form of the sulfinate compound.

    1-methyl-1H-imidazole-2-thiol: A reduced form of the sulfinate compound.

    Other imidazole derivatives: Compounds with different substituents on the imidazole ring.

Uniqueness: Sodium 1-methyl-1H-imidazole-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other imidazole derivatives.

Properties

Molecular Formula

C4H5N2NaO2S

Molecular Weight

168.15 g/mol

IUPAC Name

sodium;1-methylimidazole-2-sulfinate

InChI

InChI=1S/C4H6N2O2S.Na/c1-6-3-2-5-4(6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1

InChI Key

RKYHASJZBVINHQ-UHFFFAOYSA-M

Canonical SMILES

CN1C=CN=C1S(=O)[O-].[Na+]

Origin of Product

United States

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